1-(4-bromo-2-methylphenyl)-1H-1,2,3,4-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromo-2-methylphenyl)-1H-1,2,3,4-tetrazole: is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The presence of the bromine and methyl groups on the phenyl ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromo-2-methylphenyl)-1H-1,2,3,4-tetrazole typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-2-methylbenzonitrile.
Formation of Tetrazole Ring: The nitrile group is converted into a tetrazole ring through a cycloaddition reaction with sodium azide (NaN3) in the presence of a suitable catalyst, such as copper sulfate (CuSO4).
Reaction Conditions: The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures (100-150°C) for several hours.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate adjustments to reaction conditions, purification steps, and safety measures to ensure efficient and safe production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-bromo-2-methylphenyl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents.
Coupling: Palladium catalysts (Pd/C) in the presence of bases like potassium carbonate (K2CO3) and solvents like toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 1-(4-amino-2-methylphenyl)-1H-1,2,3,4-tetrazole or 1-(4-mercapto-2-methylphenyl)-1H-1,2,3,4-tetrazole.
Coupling Products: Complex biaryl or heteroaryl compounds.
Scientific Research Applications
Chemistry: 1-(4-bromo-2-methylphenyl)-1H-1,2,3,4-tetrazole is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-bromo-2-methylphenyl)-1H-1,2,3,4-tetrazole depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to interact with active sites in proteins.
Comparison with Similar Compounds
- 1-(4-bromo-2-methylphenyl)ethanone
- 4-bromo-2-methylphenol
- 1-(4-bromo-2-methylphenyl)-2,2,2-trifluoroethanone
Comparison:
- 1-(4-bromo-2-methylphenyl)-1H-1,2,3,4-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds that lack this ring structure.
- 1-(4-bromo-2-methylphenyl)ethanone and 4-bromo-2-methylphenol are simpler molecules with different functional groups, leading to different reactivity and applications.
- 1-(4-bromo-2-methylphenyl)-2,2,2-trifluoroethanone contains a trifluoromethyl group, which can significantly alter its chemical behavior and potential applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1016828-38-8 |
---|---|
Molecular Formula |
C8H7BrN4 |
Molecular Weight |
239.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.